molecular formula C28H44O3 B1241873 24,25-dihydroxyvitamin D2

24,25-dihydroxyvitamin D2

Cat. No.: B1241873
M. Wt: 428.6 g/mol
InChI Key: BPEQZNMKGFTMQE-LXHCYJFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24,25-Dihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2, also known as ergocalciferol. This compound plays a crucial role in the regulation of calcium and phosphorus metabolism in the body. It is formed through the hydroxylation of vitamin D2 at the 24th and 25th carbon positions. The compound is significant in maintaining bone health and has various biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24,25-dihydroxyvitamin D2 typically involves the hydroxylation of vitamin D2. The process can be carried out using specific enzymes such as cytochrome P450 enzymes, particularly CYP24A1, which catalyzes the hydroxylation at the 24th and 25th positions . The reaction conditions often include the presence of cofactors like NADPH and oxygen.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary hydroxylase enzymes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 24,25-Dihydroxyvitamin D2 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other hydroxylated metabolites.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups in synthetic chemistry applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide in the presence of cytochrome P450 enzymes.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have distinct biological activities .

Scientific Research Applications

24,25-Dihydroxyvitamin D2 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 24,25-dihydroxyvitamin D2 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of genes involved in calcium and phosphorus homeostasis. This regulation is crucial for maintaining bone health and preventing disorders related to calcium imbalance . The molecular targets include various transport proteins and enzymes that facilitate calcium absorption and utilization.

Comparison with Similar Compounds

    1,25-Dihydroxyvitamin D2: Another hydroxylated form of vitamin D2 with different biological activities.

    24,25-Dihydroxyvitamin D3: A similar compound derived from vitamin D3 (cholecalciferol) with comparable functions.

Uniqueness: 24,25-Dihydroxyvitamin D2 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Unlike 1,25-dihydroxyvitamin D2, which is the most active form of vitamin D, this compound has a more specialized role in bone health and calcium metabolism .

Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28-/m1/s1

InChI Key

BPEQZNMKGFTMQE-LXHCYJFYSA-N

Isomeric SMILES

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

24,25-dihydroxyergocalciferol
24,25-dihydroxyvitamin D2
24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer
24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome

Origin of Product

United States

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